8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 8-chloroquinoline-4-carboxylic acid with thionyl chloride in the presence of a catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction:
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and aqueous bases . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s quinoline core structure allows it to bind to these targets, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives, such as:
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride: This compound has a similar structure but with different substitution patterns on the phenyl ring, which can affect its reactivity and applications.
8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride: The presence of methoxy groups instead of methyl groups can influence the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties .
Properties
IUPAC Name |
8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-6-7-12(8-11(10)2)16-9-14(18(20)22)13-4-3-5-15(19)17(13)21-16/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMYJAPXCDHHMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185537 | |
Record name | 8-Chloro-2-(3,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160256-38-1 | |
Record name | 8-Chloro-2-(3,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-(3,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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